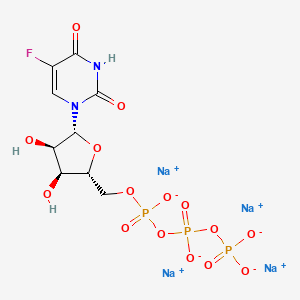
S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: is a synthetic organic compound that belongs to the class of glycosides It is characterized by the presence of a glucopyranoside moiety linked to a nitrophenyl group through a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the reaction of 4-nitrophenyl thiol with a protected glucopyranosyl halide. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide or other nucleophiles.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Deacetylated products with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various glycosylated compounds.
Biology: In biological research, this compound is used as a substrate for enzyme assays. It helps in studying the activity of glycosidases and other enzymes involved in carbohydrate metabolism.
Medicine: In medicinal chemistry, it is explored for its potential as a prodrug. The compound can be activated in vivo to release the active drug, thereby improving its bioavailability and reducing side effects.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific enzymes or receptors. The compound is hydrolyzed by glycosidases to release the active nitrophenyl thiol, which can then exert its biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the active compound released.
Comparison with Similar Compounds
4-Nitrophenyl-beta-D-glucopyranoside: Similar structure but lacks the thioether linkage.
4-Nitrophenyl-alpha-D-glucopyranoside: Similar structure but with an alpha linkage instead of beta.
4-Nitrophenyl-beta-D-galactopyranoside: Similar structure but with a galactopyranoside moiety instead of glucopyranoside.
Uniqueness: S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of the thioether linkage, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the thioether bond plays a crucial role in the compound’s activity.
Properties
Molecular Formula |
C20H23NO11S |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23NO11S/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(32-16)33-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 |
InChI Key |
IHHMHEJEWLLMLL-OBKDMQGPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


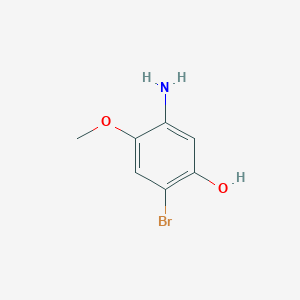

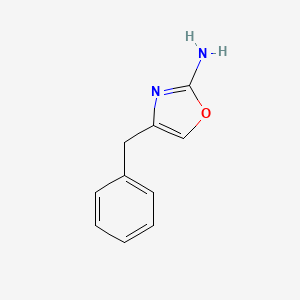
![7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12839650.png)

![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12839653.png)
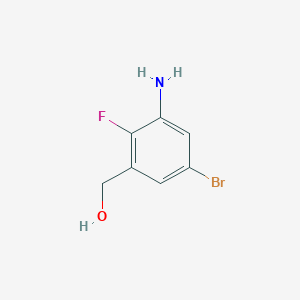
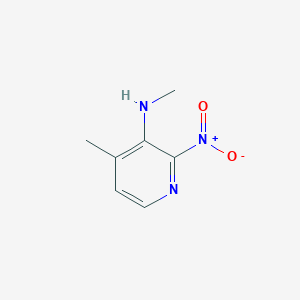
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12839692.png)


